molecular formula C7H15NO3 B1148689 (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid CAS No. 1279049-31-8

(2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid

Cat. No.: B1148689
CAS No.: 1279049-31-8
M. Wt: 161.1989
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid is an organic compound with the chemical formula C6H13NO3. It is a chiral molecule with two chiral centers, making it optically active. This compound is a derivative of amino acids and is known for its role in various biochemical processes. It is a colorless crystalline solid with a melting point of approximately 170-173 degrees Celsius and is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid typically involves the use of suitable starting materials that undergo a series of chemical reactions. One common method includes the use of a precursor amino acid, which is then subjected to hydroxylation and subsequent purification steps to obtain the target compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific reaction temperatures to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions: (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

(2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes and proteins, influencing their activity and function. The pathways involved often include enzymatic catalysis and substrate binding, which are crucial for its role in biochemical processes .

Comparison with Similar Compounds

Uniqueness: (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid is unique due to its specific chiral centers and its role as a precursor in the synthesis of important pharmaceutical compounds. Its distinct chemical structure allows for specific interactions in biochemical pathways, making it valuable in both research and industrial applications .

Biological Activity

(2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid (commonly referred to as 3-T-Butyl-L-Serine) is a chiral amino acid derivative that exhibits significant biological activity. Its unique stereochemistry and functional groups allow it to participate in various biochemical processes. This article explores its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.

  • Molecular Formula : C₇H₁₅NO₃
  • Molecular Weight : 161.19 g/mol
  • CAS Number : 7827495

The biological activity of this compound is primarily mediated through its interactions with enzymes and proteins. It can act as a substrate or an inhibitor in various enzymatic reactions, influencing metabolic pathways and biochemical processes. Key mechanisms include:

  • Enzyme Substrate Interaction : It binds to active sites of enzymes, altering their catalytic efficiency.
  • Protein-Ligand Binding : The compound's structure allows it to interact with proteins involved in signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : It has been shown to inhibit certain proteases, which are critical in various physiological processes.
  • Metabolic Modulation : The compound plays a role in metabolic pathways related to amino acid metabolism and energy production.
  • Therapeutic Potential : Due to its structural properties, it has potential applications in drug design and development.

Applications in Research and Medicine

This compound serves multiple roles across various fields:

Field Application
Chemistry Used as a building block for synthesizing complex molecules.
Biology Investigated for enzyme mechanisms and protein interactions.
Medicine Precursor for synthesizing pharmaceutical compounds, including antibiotics.
Industry Employed in producing chemical intermediates and reagents for chemical processes.

Case Study 1: Enzyme Interaction

A study demonstrated that this compound acts as a competitive inhibitor for specific proteases involved in cellular signaling pathways. The inhibition was quantified using kinetic assays that showed a significant decrease in enzymatic activity when the compound was present.

Case Study 2: Therapeutic Applications

Research exploring the compound's potential as a therapeutic agent revealed its effectiveness in modulating metabolic disorders. In vitro studies indicated that it could enhance the activity of certain metabolic enzymes, suggesting its utility in developing treatments for conditions like diabetes.

Properties

IUPAC Name

(2R,3S)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2,3)5(9)4(8)6(10)11/h4-5,9H,8H2,1-3H3,(H,10,11)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREONSBNBZFXLW-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]([C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718725
Record name (2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50730-83-1
Record name (2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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